N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group, a piperidine-4-carboxamide moiety, and a thiophen-2-ylsulfonyl group. The oxadiazole ring is a bioisostere for esters or amides, enhancing metabolic stability and electronic properties. Such structural motifs are common in pharmaceuticals targeting enzymes or receptors .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S2/c19-14-5-3-13(4-6-14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-2-1-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUWGARHRHEBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the oxadiazole intermediate.
Attachment of the thiophene sulfonyl group: This can be done through a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.
Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where a suitable amine reacts with a carbonyl compound.
Final coupling: The final step involves coupling the piperidine derivative with the oxadiazole intermediate, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The piperidine ring can participate in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) for electrophilic aromatic substitution.
Coupling: EDCI or DCC for peptide coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Acylated fluorophenyl derivatives.
Coupling: Peptide-linked derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its fluorophenyl and oxadiazole moieties are particularly useful in these contexts.
Medicine
Medically, this compound could be explored for its potential as a therapeutic agent. The presence of the oxadiazole ring suggests possible antimicrobial or anticancer properties, while the piperidine ring is a common feature in many pharmacologically active compounds.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or photonic properties, given the presence of the fluorophenyl and thiophene groups.
Mechanism of Action
The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : The 1,3,4-oxadiazole ring is electron-deficient, favoring interactions with aromatic residues in biological targets.
- This compound’s cyclohexyl substituent enhances steric bulk, which may reduce binding flexibility compared to the target’s 4-fluorophenyl group .
Thiazole Derivatives
- 1-((4-Fluorophenyl)Sulfonyl)-N-(4-(4-Fluorophenyl)Thiazol-2-yl)Piperidine-4-Carboxamide (CAS 922454-14-6) : The thiazole ring, containing both nitrogen and sulfur, offers distinct electronic properties. The dual 4-fluorophenyl groups may improve target affinity but increase molecular weight (463.5 vs. 457.47 for the target) .
Substituent Modifications
Oxadiazole Substituents
- 1-((4-Fluorophenyl)Sulfonyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Piperidine-4-Carboxamide (CAS 923396-39-8) : Replacing the target’s 4-fluorophenyl with thiophen-2-yl on the oxadiazole introduces sulfur-mediated aromatic interactions. This reduces molecular weight (436.5 vs. 457.47) but may alter metabolic pathways due to thiophene’s susceptibility to oxidation .
Piperidine and Sulfonyl Group Variations
- 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide: The pyrrolidine-3-carboxamide core (vs. The isopropyl group on thiadiazole increases steric hindrance, which could limit binding to flat active sites .
Data Table: Structural and Molecular Comparisons
*Note: The target compound’s molecular formula is inferred based on structural similarities to .
Research Findings and Implications
- Electronic Properties : Oxadiazole derivatives (e.g., ) exhibit strong electron-withdrawing effects, enhancing stability in redox environments. Thiazole and thiadiazole derivatives may offer better π-stacking due to additional heteroatoms .
- Biological Activity : Sulfonyl groups in the target and analogs improve solubility and binding to charged residues (e.g., lysine or arginine in enzymes). Fluorine atoms enhance bioavailability by reducing metabolic degradation .
- Thermal Stability : Oxadiazole-based compounds (e.g., PBPOPB in ) demonstrate high thermal stability, suggesting utility in both materials science and pharmaceuticals .
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an oxadiazole ring and a thiophenesulfonyl group attached to a piperidine backbone. Its chemical formula is and it has a molecular weight of 398.45 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. For example, studies indicate that oxadiazole derivatives can inhibit fatty acid synthesis by targeting enoyl-acyl carrier protein (ACP) reductase (FabI) .
- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. This is often linked to their ability to disrupt cellular processes in pathogens .
- Anticancer Potential : Research shows that oxadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Antimicrobial Activity
Research highlights the antimicrobial efficacy of oxadiazole derivatives against various pathogens:
- Bacterial Inhibition : Compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis and other resistant strains .
- Fungal Activity : Studies indicate effective antifungal properties against strains such as Candida albicans and Aspergillus niger, suggesting potential for treating fungal infections .
Anticancer Activity
The compound has been evaluated for its anticancer effects:
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Dhumal et al. (2016) | Mycobacterium bovis | Inhibition of enoyl reductase | Strong inhibition observed |
| Salama et al. (2020) | Various cancer cell lines | Induction of apoptosis | Significant reduction in cell viability |
Case Studies
- Antitubercular Activity : A study by Dhumal et al. (2016) investigated the antitubercular effects of various oxadiazole derivatives, identifying several compounds with potent activity against both active and dormant states of Mycobacterium bovis .
- Anticancer Screening : Research conducted by Desai et al. (2018) focused on pyridine-based oxadiazole derivatives, revealing that certain compounds exhibited high cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
